2-fluoro-N-(pentan-3-yl)aniline
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Overview
Description
2-fluoro-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C11H16FN. It belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to a benzene ring. The compound is notable for its fluorine atom substitution, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(pentan-3-yl)aniline typically involves the reaction of 2-fluoroaniline with a suitable alkylating agent. One common method is the alkylation of 2-fluoroaniline with 3-pentanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives .
Scientific Research Applications
2-fluoro-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-fluoroaniline: Lacks the pentan-3-yl group, making it less hydrophobic.
N-(pentan-3-yl)aniline: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-fluoro-6-(pyrimidin-5-yl)aniline: Contains a pyrimidine ring, which can confer additional biological properties.
Uniqueness
2-fluoro-N-(pentan-3-yl)aniline is unique due to the presence of both the fluorine atom and the pentan-3-yl group. This combination can enhance its chemical stability, reactivity, and biological activity compared to its non-fluorinated or non-alkylated counterparts .
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
2-fluoro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C11H16FN/c1-3-9(4-2)13-11-8-6-5-7-10(11)12/h5-9,13H,3-4H2,1-2H3 |
InChI Key |
ACRZEPCAFBUIKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=CC=C1F |
Origin of Product |
United States |
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